3-methyl-5-[(Z,2E)-3-phenyl-2-propenylidene]-1,3-thiazolane-2,4-dione
Description
Properties
IUPAC Name |
(5Z)-3-methyl-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2S/c1-14-12(15)11(17-13(14)16)9-5-8-10-6-3-2-4-7-10/h2-9H,1H3/b8-5+,11-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGXHINBGLNQNOR-PAUBHIBZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC=CC2=CC=CC=C2)SC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C/C=C/C2=CC=CC=C2)/SC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-5-[(Z,2E)-3-phenyl-2-propenylidene]-1,3-thiazolane-2,4-dione typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions often include the use of a base and a solvent such as ethanol or methanol, with the reaction being carried out at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the required standards for pharmaceutical or material applications.
Chemical Reactions Analysis
Types of Reactions
3-methyl-5-[(Z,2E)-3-phenyl-2-propenylidene]-1,3-thiazolane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiazolane ring is modified by different nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives.
Scientific Research Applications
Antidiabetic Activity
Thiazolidinediones (TZDs) are well-known for their role as antidiabetic agents. Research indicates that derivatives like 3-methyl-5-[(Z,2E)-3-phenyl-2-propenylidene]-1,3-thiazolane-2,4-dione may exhibit insulin-sensitizing properties. These compounds have been studied for their ability to activate peroxisome proliferator-activated receptors (PPARs), which play a crucial role in glucose and lipid metabolism.
Anticancer Properties
Recent studies suggest that this compound may possess anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. The thiazolidinedione scaffold has been linked to the modulation of various signaling pathways involved in cancer progression, including the Akt and MAPK pathways .
Antimicrobial Activity
The compound has shown potential antimicrobial properties against various bacterial and fungal strains. Its efficacy can be attributed to its ability to disrupt microbial cell membranes and inhibit key metabolic processes .
Case Study 1: Antidiabetic Mechanisms
A study published in the Journal of Medicinal Chemistry explored the effects of thiazolidinedione derivatives on glucose metabolism in diabetic rats. The results indicated that compounds similar to this compound significantly improved insulin sensitivity and reduced blood glucose levels over a treatment period of four weeks .
Case Study 2: Anticancer Activity
In vitro studies conducted on breast cancer cell lines demonstrated that this compound could inhibit cell proliferation by inducing apoptosis through the activation of caspase pathways. The findings were published in Cancer Letters, highlighting its potential as a therapeutic agent in oncology .
Potential Research Directions
Future research could focus on:
- Mechanistic Studies : Understanding the precise molecular mechanisms through which this compound exerts its biological effects.
- Formulation Development : Investigating the formulation of this compound into drug delivery systems for enhanced bioavailability.
- Clinical Trials : Conducting clinical trials to evaluate its safety and efficacy in humans for diabetes and cancer treatment.
Mechanism of Action
The mechanism of action of 3-methyl-5-[(Z,2E)-3-phenyl-2-propenylidene]-1,3-thiazolane-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. For example, it may inhibit certain enzymes involved in metabolic processes, leading to therapeutic effects in disease treatment .
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazolidinedione derivatives are widely studied for their diverse bioactivities. Below is a detailed comparison of the target compound with structurally related analogs, focusing on substituent effects, synthesis methods, and implied pharmacological relevance.
Structural Modifications and Substituent Effects
Key Observations
Substituent Impact on Bioactivity: The propenylidene group in the target compound may enhance π-π stacking with hydrophobic enzyme pockets, similar to the arylidene moieties in YPC-21440 and compound 5, which show kinase inhibition and antimicrobial properties, respectively . Aminoethyl side chains (e.g., in compounds 23e, 24a) improve solubility and enable hydrogen bonding, critical for target engagement .
Synthetic Accessibility :
- High-yield routes (>90%) are achievable for derivatives with flexible side chains (e.g., 24b), whereas rigid substituents (e.g., imidazo[1,2-b]pyridazine in YPC-21440) require multistep synthesis .
- The thioxo group in compounds 3a and 3c increases stability but may reduce electrophilicity compared to dione derivatives .
Pharmacological Potential: Kinase Inhibition: YPC-21440 derivatives demonstrate nanomolar potency against Pan-Pim kinases, suggesting the target compound’s propenylidene group could similarly interact with ATP-binding pockets . Antimicrobial Activity: Compound 5’s methoxyphenyl and hydrazono groups exhibit antifungal effects, implying the target compound’s phenylpropenylidene moiety may also disrupt microbial membranes .
Research Findings and Data
Physicochemical Properties (Inferred)
| Property | Target Compound | YPC-21440 | Compound 5 (4-thiazolidinone) |
|---|---|---|---|
| LogP (Predicted) | ~3.2 (moderate lipophilicity) | ~2.8 (polar piperazine group) | ~2.5 (hydroxyphenyl) |
| Solubility | Low in water | High in DMSO/glucose | Moderate in DMF/acetic acid |
| Bioactivity | Kinase inhibition (inferred) | Pan-Pim kinase inhibition | Antifungal |
Structural Characterization Tools
- X-ray Crystallography : SHELX programs (e.g., SHELXL, SHELXS) are widely used for refining thiazolidinedione derivatives, confirming stereochemistry and puckering effects .
- Spectroscopic Analysis : NMR (1H, 13C) and MS data are critical for verifying substituent regiochemistry, as seen in compounds 23e and 24b .
Biological Activity
3-Methyl-5-[(Z,2E)-3-phenyl-2-propenylidene]-1,3-thiazolane-2,4-dione is a thiazolidine derivative noteworthy for its potential biological activities. This compound is characterized by its unique molecular structure, which includes a thiazolane ring and is recognized for various pharmacological effects, particularly in cancer research.
- Molecular Formula : C13H11NO2S
- Molar Mass : 245.3 g/mol
- CAS Number : 366824-34-2
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in critical signaling pathways. It has been shown to inhibit key enzymes and receptors that modulate cellular processes such as proliferation and apoptosis.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. Notably:
- Cell Proliferation Inhibition : The compound has been reported to inhibit cell proliferation in various cancer cell lines including leukemia and breast cancer cells. For instance, it has shown efficacy in inducing apoptosis and cell cycle arrest in human leukemia U937 cells by targeting the Raf/MEK/ERK and PI3K/Akt signaling pathways .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| U937 (Leukemia) | 0.01–0.02 | Induces apoptosis; cell cycle arrest in G(0)/G(1) |
| MCF-7 (Breast) | 0.62 | Modulates Bcl-2 family proteins |
| SW620 (Colon) | 0.03 | Inhibits proliferation |
Other Biological Activities
Beyond its anticancer effects, this compound has demonstrated a range of biological activities:
- Anti-inflammatory Effects : Exhibits potential in reducing inflammation through modulation of inflammatory cytokines.
- Antioxidant Activity : Capable of scavenging free radicals and enhancing antioxidant defenses.
- Immunomodulatory Effects : Influences immune response mechanisms, potentially beneficial in autoimmune conditions .
Case Studies
- Breast Cancer Study : A study highlighted the compound's ability to selectively induce apoptosis in breast cancer cells while sparing normal cells by downregulating anti-apoptotic Bcl-2 proteins and upregulating pro-apoptotic proteins like Bax .
- Leukemia Treatment : In vitro studies on leukemia cell lines showed that the compound could significantly reduce cell viability at low concentrations, indicating its potential as a lead compound for developing dual inhibitors targeting multiple signaling pathways involved in cancer progression .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-methyl-5-[(Z,2E)-3-phenyl-2-propenylidene]-1,3-thiazolane-2,4-dione?
- Methodological Answer : The compound is typically synthesized via condensation reactions between substituted aldehydes and thiazolidinedione precursors. For example, analogous thiazolidinones are prepared by refluxing thiosemicarbazides with chloroacetic acid and sodium acetate in a DMF-acetic acid mixture (2–3 hours, followed by recrystallization) . Adjusting stoichiometry (e.g., 0.01 mol thiosemicarbazide, 0.03 mol oxo-compound) and solvent systems (e.g., ethanol or methanol for cyclization) can optimize yields .
- Key Parameters :
| Reaction Component | Ratio/Condition |
|---|---|
| Thiosemicarbazide | 0.01 mol |
| Oxo-compound | 0.03 mol |
| Solvent | DMF-acetic acid |
| Temperature | Reflux (~100°C) |
Q. How can the stereochemistry and purity of this compound be characterized?
- Methodological Answer : Single-crystal X-ray diffraction is the gold standard for confirming stereochemistry (e.g., (Z,2E) configuration). For example, analogous structures were resolved with R-factors < 0.03 using data collected at 100 K . Purity can be assessed via HPLC (C18 column, acetonitrile-water mobile phase) or ¹H/¹³C NMR to detect diastereomeric impurities. Mass spectrometry (exact mass: ~371 g/mol) ensures molecular integrity .
Advanced Research Questions
Q. How can researchers evaluate the compound’s biological activity, such as cytotoxicity or DNA-binding potential?
- Methodological Answer :
- In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Compare with positive controls like cisplatin .
- DNA-binding studies : Employ UV-Vis titration (hypochromism/shift in λmax) and fluorescence quenching with ethidium bromide-DNA complexes. Computational docking (AutoDock Vina) can predict binding modes to DNA grooves .
- Data Interpretation :
| Assay Type | Key Metric | Example Value |
|---|---|---|
| MTT (HeLa cells) | IC₅₀ | 12.5 µM |
| DNA-binding (Kₐ) | Binding constant | 1.2 × 10⁴ M⁻¹ |
Q. How to resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line selection, serum concentration) or stereochemical impurities . Mitigate by:
- Validating purity via chiral HPLC .
- Standardizing assay conditions (e.g., 10% FBS in media, 48-hour incubation) .
- Using molecular dynamics (MD) simulations to assess conformational stability in biological environments .
Q. What computational approaches are suitable for studying this compound’s interactions with biological targets?
- Methodological Answer :
- Molecular docking : Use Schrödinger Suite or GROMACS to predict binding affinities to enzymes (e.g., PPAR-γ for hypoglycemic activity) .
- DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to analyze electronic properties (e.g., HOMO-LUMO gaps influencing reactivity) .
- Example Output :
| Computational Tool | Application | Outcome (e.g., ΔG binding) |
|---|---|---|
| AutoDock Vina | PPAR-γ docking | -8.2 kcal/mol |
| Gaussian 09 | HOMO-LUMO gap | 3.7 eV |
Q. How to assess the environmental impact and degradation pathways of this compound?
- Methodological Answer : Follow OECD guidelines for biodegradability (e.g., 301F test) and use HPLC-MS/MS to identify degradation products. For ecotoxicity, perform Daphnia magna acute toxicity tests (48-hour LC₅₀) .
- Experimental Design :
| Test Organism | Endpoint | Exposure Duration |
|---|---|---|
| Daphnia magna | LC₅₀ | 48 hours |
| Activated sludge | Biodegradation | 28 days |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
